molecular formula C13H24N4O7 B046071 Seryl-lysyl-aspartic acid CAS No. 111245-28-4

Seryl-lysyl-aspartic acid

Cat. No. B046071
M. Wt: 348.35 g/mol
InChI Key: PPNPDKGQRFSCAC-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seryl-lysyl-aspartic acid (SKDA) is a tripeptide consisting of serine, lysine, and aspartic acid. It is a naturally occurring peptide found in extracellular matrix proteins and has been extensively studied for its role in cell adhesion and signaling. In recent years, SKDA has gained attention for its potential applications in scientific research, particularly in the fields of tissue engineering and regenerative medicine.

Scientific Research Applications

1. Structural Studies and Enzymatic Functions

Seryl-lysyl-aspartic acid is studied in the context of amino-acyl tRNA synthetases. For instance, lysyl-tRNA synthetase, which shows homology with aspartyl-tRNA synthetase, has been explored in its crystal structure to understand its role in catalyzing the attachment of amino acids to tRNA. This research is significant in understanding the molecular basis of protein synthesis and has implications in genetics and cellular biology (Onesti, Miller, & Brick, 1995).

2. Biochemical Studies

Biochemical studies, such as the investigation of lysyl hydroxylase, an enzyme catalyzing the formation of hydroxylysine in collagens, are pivotal. Such studies often involve mutation analysis, like converting histidines and aspartates to other amino acids, to understand the enzyme's function and its interaction with metal ions like Fe. This research aids in comprehending enzyme mechanisms and has applications in biochemistry and medicine (Pirskanen et al., 1996).

3. Biological Mineralization Studies

Research on the spontaneous precipitation of CaCO3 polymorphs in the presence of amino acids, including seryl-lysyl-aspartic acid, contributes to our understanding of biomineralization processes. This is relevant in geology and materials science, as it provides insights into how organic molecules influence mineral formation (Štajner et al., 2018).

4. Evolutionary and Functional Analysis

Investigating the evolutionary relationships and functional aspects of class 2 aminoacyl-tRNA synthetases, which include enzymes for various amino acids such as seryl-lysyl-aspartic acid, is crucial in evolutionary biology and molecular genetics. These studies provide insights into the evolution of protein synthesis mechanisms (Cusack, Hartlein, & Leberman, 1991).

5. Role in Catalysis and Enzyme Mechanisms

Research into the catalytic role of active site aspartic acid in enzymes like serine proteases, where aspartic acid is part of the catalytic triad, is significant in understanding enzyme kinetics and mechanisms. This has implications in enzymology and pharmaceutical sciences (Craik et al., 1987).

properties

CAS RN

111245-28-4

Product Name

Seryl-lysyl-aspartic acid

Molecular Formula

C13H24N4O7

Molecular Weight

348.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]butanedioic acid

InChI

InChI=1S/C13H24N4O7/c14-4-2-1-3-8(16-11(21)7(15)6-18)12(22)17-9(13(23)24)5-10(19)20/h7-9,18H,1-6,14-15H2,(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t7-,8-,9-/m0/s1

InChI Key

PPNPDKGQRFSCAC-CIUDSAMLSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N

SMILES

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N

sequence

SKD

synonyms

Ser-Lys-Asp
seryl-lysyl-aspartic acid
SKD tripeptide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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